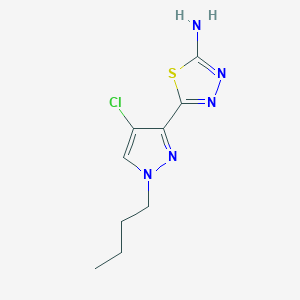

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMRUURSRKIAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

Formation of the pyrazole ring: The starting material, 1-butyl-4-chloropyrazole, can be synthesized through the reaction of 1-butylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions.

Formation of the thiadiazole ring: The pyrazole derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring

Reduction: Reduced derivatives of the pyrazole ring

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound featuring a thiadiazole ring fused with a pyrazole moiety. The compound's structure includes a butyl group and a chlorine atom at specific positions, which are critical for its pharmacological properties. Compounds containing thiadiazole and pyrazole rings exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant properties. The presence of the butyl and chloro substituents in this compound enhances its interaction with biological targets, potentially increasing its efficacy against specific diseases.

Potential Applications

This compound is a complex organic compound with a thiadiazole ring fused with a pyrazole moiety. Such compounds have a range of biological activities, which may include:

- Antibacterial Properties Compounds containing thiadiazole and pyrazole rings exhibit antibacterial activities.

- Antifungal Properties Thiadiazole and pyrazole rings have demonstrated antifungal properties.

- Anticancer Properties These compounds may also possess anticancer properties.

- Antioxidant Properties Additionally, they can act as antioxidants.

- Anticonvulsant Properties They may also possess anticonvulsant properties.

Mechanism of Action

The mechanism of action of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Key Comparative Insights

Substituent Effects on Bioactivity: Chlorophenyl vs. Pyrazole: The 4-chlorophenyl group in enhances planar aromaticity, favoring intercalation with DNA or enzyme active sites. Nitro Groups: Nitrofuran and nitroimidazole substituents () confer redox activity, enabling generation of cytotoxic radicals in anaerobic environments (e.g., parasitic cells). The target compound’s chlorine lacks this property but may improve stability.

Synthetic Efficiency :

- Ultrasound-assisted methods () reduce reaction times (e.g., 80% yield in 2 hours vs. 6 hours under conventional heating). The target compound’s synthesis may benefit similarly from modern techniques.

Physicochemical Properties :

- Lipophilicity : The butyl group in the target compound likely increases logP compared to smaller substituents (e.g., fluorophenyl in ), enhancing membrane permeability but possibly reducing aqueous solubility.

- Electron Effects : Chlorine (electron-withdrawing) and pyridine (electron-deficient) substituents () may direct electrophilic attacks or hydrogen-bonding interactions differently.

Biological Targets :

- Anticancer thiadiazoles () often inhibit enzymes like thymidylate synthase or glycogen synthase kinase-3 (GSK-3). The pyrazole moiety in the target compound could mimic adenine in ATP-binding pockets.

- Anti-parasitic compounds () leverage nitro groups to disrupt parasite-specific redox pathways, a mechanism absent in the target compound.

Biological Activity

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a novel compound that integrates a thiadiazole ring with a pyrazole moiety. Its unique structural features, including a butyl group and a chlorine atom, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C9H12ClN5S, with a molar mass of 257.74 g/mol. The compound has a predicted density of 1.56 g/cm³ and a boiling point of approximately 451 °C. Its structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the thiadiazole ring. Notable methods include treating hydrazinecarbothioamide with concentrated sulfuric acid to facilitate dehydration and cyclization processes.

Biological Activities

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial properties against various strains of bacteria. Comparative studies have shown it to be more effective than traditional antibiotics like ampicillin and streptomycin .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing promising results in inhibiting fungal growth in vitro.

- Anticancer Activity : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays indicated that it induces apoptosis in these cells in a dose-dependent manner .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness |

|---|---|---|

| Antibacterial | Various bacterial strains | More effective than ampicillin |

| Antifungal | Fungal strains | Significant inhibition observed |

| Anticancer | MCF-7, MEL-8 cell lines | Induces apoptosis; cytotoxic effects noted |

The interaction of this compound with biological macromolecules is crucial for understanding its mechanism of action. Studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. For instance, it has been shown to affect the activity of topoisomerases in bacterial cells without impacting human topoisomerase II .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various applications:

- Anticancer Efficacy : A study demonstrated that derivatives similar to 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amines displayed IC50 values significantly lower than conventional chemotherapeutics like doxorubicin against leukemia cell lines .

- Antibacterial Selectivity : Another investigation focused on its selective inhibition of bacterial topoisomerases, suggesting potential for developing targeted antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, and what are their key challenges?

- Answer : The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate salts under acidic conditions. For example, thiadiazole formation can be achieved using concentrated sulfuric acid as a cyclizing agent, followed by substitution reactions to introduce the pyrazole moiety (e.g., reacting with 1-butyl-4-chloro-pyrazole precursors). Key challenges include controlling regioselectivity during pyrazole-thiadiazole coupling and minimizing side reactions like over-chlorination. Purification often requires recrystallization from DMSO/water mixtures or column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Multimodal analytical characterization is essential:

- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., distinguishing thiadiazole C2-amine protons from pyrazole Cl-substituents).

- HPLC-MS : To assess purity (>98%) and molecular ion peaks ([M+H] expected around m/z 315).

- X-ray crystallography : If single crystals are obtained, bond lengths/angles can resolve ambiguities in tautomeric forms (e.g., pyrazole N-substitution patterns) .

Advanced Research Questions

Q. How do conflicting synthesis protocols (e.g., POCl3 vs. H2SO4 as cyclizing agents) impact yield and purity?

- Answer :

- POCl3 : Produces higher yields (75–85%) but requires strict anhydrous conditions and generates hazardous HCl gas.

- H2SO4 : Lower yields (50–60%) but safer for large-scale reactions. Acid concentration (e.g., 95% vs. 98%) critically affects cyclization efficiency.

- Recommendation : Optimize using a hybrid approach: initiate cyclization with H2SO4, then add POCl3 as a dehydrating agent to improve yield without excessive side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer :

- Structural analogs : Compare activity of the target compound with derivatives lacking the butyl or chloro groups. For instance, replacing the butyl chain with methyl reduces lipophilicity and alters membrane permeability.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and exposure times (24h vs. 48h) to minimize variability.

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or ROS generation, which may explain divergent activity profiles .

Q. How can computational methods predict the electronic effects of the chloro and butyl substituents on reactivity?

- Answer :

- DFT calculations : Model the HOMO-LUMO gap to assess electrophilicity at the thiadiazole C2-amine. The electron-withdrawing Cl group on pyrazole lowers the LUMO, enhancing nucleophilic attack susceptibility.

- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) to rationalize substituent effects on inhibitory potency.

- Data table :

| Substituent | HOMO (eV) | LUMO (eV) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cl (pyrazole) | -6.8 | -1.2 | -9.4 |

| Butyl (N1) | -6.5 | -1.0 | -8.1 |

Methodological Guidance

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Answer :

- Variable isolation : Synthesize derivatives with single substituent changes (e.g., butyl → pentyl, Cl → F) to isolate steric/electronic contributions.

- Control groups : Include known thiadiazole-based drugs (e.g., acetazolamide) as benchmarks.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for biological assays (n ≥ 3 replicates) .

Q. How should researchers address solubility challenges in in vitro assays?

- Answer :

- Co-solvents : Use DMSO (<1% v/v) to maintain compound stability without cytotoxicity.

- Surfactants : Add Tween-80 (0.01%) for hydrophobic derivatives.

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar compounds?

- Answer :

- Metabolic activation : Liver microsome assays may reveal prodrug activation mechanisms not evident in direct cell treatments.

- Off-target effects : Proteomics (e.g., SILAC) can identify unintended kinase interactions.

- Species specificity : Test rodent vs. human primary cells to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.